Product packaging for 7-Fluoro-1H-indole-2-carboxamide(Cat. No.:)

7-Fluoro-1H-indole-2-carboxamide

Cat. No.: B11910971
M. Wt: 178.16 g/mol
InChI Key: OZKQWOGHVBOJAB-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole-2-carboxamide (CAS 1936150-37-6) is a high-purity, fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol, this compound serves as a versatile chemical building block . The indole-2-carboxamide scaffold is a privileged structure in drug design, known for its ability to interact with diverse biological targets . Researchers are exploring its potential as a core structure for developing novel therapeutic agents. Structural analogs of this compound, specifically indole-2-carboxamides, have demonstrated substantial research value in oncology, showing potent and selective cytotoxic and anti-proliferative activities against pediatric glioblastoma and other brain tumor cell lines in vitro . Furthermore, the indole-2-carboxamide scaffold is widely investigated in neuroscience research. Similar compounds have been reported to act as allosteric modulators for cannabinoid CB1 receptors and as agonists for the TRPV1 ion channel, indicating potential applications in pain, inflammation, and related disorders . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2O B11910971 7-Fluoro-1H-indole-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKQWOGHVBOJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 1h Indole 2 Carboxamide

Retrosynthetic Analysis of 7-Fluoro-1H-indole-2-carboxamide

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The most common approach involves the formation of the amide bond as a late-stage transformation. This strategy allows for the diversification of the carboxamide moiety by coupling a common intermediate, 7-fluoro-1H-indole-2-carboxylic acid, with a variety of amines.

The indole (B1671886) ring itself can be constructed through several established methods. A key disconnection breaks the indole into a substituted aniline (B41778) precursor and a two-carbon unit that will form the pyrrole (B145914) portion of the ring. For instance, a Fischer indole synthesis approach would start from a 2-fluorophenylhydrazine (B1330851) derivative and a pyruvate (B1213749) synthon. Alternatively, a Reissert indole synthesis could be envisioned, utilizing a 2-fluoro-nitrotoluene derivative. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Established Synthetic Routes to this compound and Related Analogues.acs.orgrsc.orgnih.govacs.org

The synthesis of this compound and its derivatives has been accomplished through various established routes, which can be broadly categorized into multi-step approaches and convergent/divergent strategies. acs.orgnih.govacs.org

Multi-step Synthetic Approaches.acs.orgnih.govacs.org

Multi-step syntheses are commonly employed to construct the this compound core. These routes often begin with commercially available fluorinated aromatic compounds.

One common strategy involves the Fischer indole synthesis. nih.gov This method typically starts with the reaction of a substituted phenylhydrazine (B124118) with a ketoacid or its ester. For the synthesis of the 7-fluoro analog, 2-fluorophenylhydrazine would be reacted with pyruvic acid or an ester derivative to form the corresponding indole-2-carboxylic acid. nih.gov Subsequent amidation of the carboxylic acid with ammonia (B1221849) or an appropriate amine yields the desired carboxamide.

Another approach is the Reissert indole synthesis. This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. For the target molecule, 2-fluoro-6-nitrotoluene (B1294474) would be the starting material.

A notable multi-step synthesis starts from 2,3-difluorobenzoic acid, which undergoes a sequence of reactions including bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation to yield a fluorine-containing indazole pharmaceutical intermediate. researchgate.net

Convergent and Divergent Synthetic Strategies

Convergent and divergent strategies offer efficient ways to generate libraries of this compound analogs for structure-activity relationship (SAR) studies.

In a convergent synthesis , the key fragments of the molecule are prepared separately and then joined together in a later step. For instance, a pre-formed 7-fluoro-1H-indole-2-carboxylic acid can be coupled with a diverse range of amines to produce a variety of carboxamides. This approach is highly efficient for exploring different substituents on the carboxamide nitrogen.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of analogs. Starting with a functionalized 7-fluoroindole (B1333265) core, various transformations can be performed to introduce different substituents at different positions of the indole ring. For example, the indole nitrogen can be alkylated or arylated, or further substitutions can be introduced onto the benzene (B151609) ring through electrophilic aromatic substitution reactions, where permitted by the directing effects of the existing substituents.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for improving the efficiency and cost-effectiveness of synthesizing this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalysts, solvents, temperature, and reaction time.

For the amide bond formation, a variety of coupling reagents can be employed, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), or benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govnih.gov The choice of coupling reagent and base can significantly impact the yield and purity of the final product. Optimization studies aim to minimize side reactions and facilitate purification.

In transition metal-catalyzed reactions, such as the cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes, the ligand, oxidant, and solvent system are critical for achieving high regioselectivity and yield. acs.org For example, the use of pivalic acid (PivOH) as an additive and silver oxide (Ag2O) as an oxidant in 1,2-dichloroethane (B1671644) (DCE) at 120 °C has been shown to be effective. acs.org

The following table summarizes the optimization of conditions for a cobalt-catalyzed annulation reaction:

EntrySolventAdditiveOxidantYield (%)
1DCE6-F-SalAg2O40
2DMF6-F-SalAg2O15
3Dioxane6-F-SalAg2O24
4Toluene6-F-SalAg2O22
5DCEPivOHAg2O85
Reaction conditions: 1a (0.1 mmol), 2a (0.2 mmol), Co(acac)2 (20 mol %), Ag2O (2 or 4 equiv), additive (2 equiv or 50 mol %), solvent (1 mL), 120 °C, under air, 12 h. acs.org

Derivatization Strategies and Analog Design Based on the this compound Core.acs.orgnih.govacs.orgnih.gov

The this compound scaffold serves as a versatile template for the design and synthesis of new analogs with potentially improved biological activities. Derivatization strategies focus on modifying different parts of the molecule, including the indole nitrogen, the benzene ring, and the carboxamide moiety. acs.orgnih.govacs.orgnih.gov

Functionalization of the Indole Nitrogen (N1).nih.gov

The nitrogen atom of the indole ring (N1) is a common site for functionalization, as this can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding interactions with biological targets.

Alkylation of the indole nitrogen is a straightforward modification that can be achieved using various alkyl halides in the presence of a base. For example, methylation can be accomplished using methyl iodide and a base like potassium tert-butoxide. acs.org This modification can probe for steric and electronic effects in the N1 region of the binding pocket.

Substitutions on the Benzene Ring (C4, C5, C6)

The benzene ring of the indole nucleus can be functionalized at the C4, C5, and C6 positions through various synthetic strategies. These modifications are often pursued to modulate the electronic and steric properties of the molecule.

Common approaches include starting from appropriately substituted anilines to construct the indole ring system via methods like the Fischer indole synthesis. nih.gov For instance, the synthesis of a 7-fluoro-5-methyl-1H-indole-2-carboxylic acid, a precursor to the corresponding carboxamide, has been documented. nih.govacs.org This highlights the strategy of incorporating desired substituents at the aniline stage before ring formation.

Post-synthetic modification of the indole core is also a prevalent strategy. Halogenation reactions, for example, can introduce chloro or bromo groups at various positions on the ring. nih.govnih.gov These halogenated intermediates, such as 5-bromo-indoles, serve as versatile handles for further diversification through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, in particular, is used to introduce new carbon-carbon bonds by reacting the bromo-indole with boronic acids. nih.govacs.org

Structure-activity relationship (SAR) studies on related indole-2-carboxamides have shown that the electronic nature of substituents on the benzene ring significantly influences their biological activity. Electron-withdrawing groups, such as fluoro or chloro at the C5-position, have been found to be favorable for certain applications. acs.orgnih.gov Conversely, substitutions at the C4 position have sometimes been found to be the least favorable for specific biological targets. nih.gov The introduction of a bromo group at the C6 position has also been shown to yield potent compounds in certain series. nih.gov

The following table summarizes various substitutions on the indole benzene ring as reported in the literature for related indole-2-carboxamide systems.

PositionSubstituentSynthetic Method/PrecursorReference
C5MethylSynthesized from 7-fluoro-5-methyl-1H-indole-2-carboxylic acid. nih.govacs.org
C5ChloroFriedel-Crafts acylation of 5-chloro-1H-indole-2-carboxylic acid ethyl ester. nih.gov
C5FluoroEvaluated in SAR studies. acs.orgnih.gov
C5BromoUsed as a handle for Suzuki-Miyaura cross-coupling. nih.govacs.org
C6FluoroSynthesized via 4,6-difluoroindole (B180311) scaffold. nih.gov
C6BromoLed to a potent analogue in an anti-tubercular series. nih.gov
C4FluoroSynthesized via 4,6-difluoroindole scaffold. nih.gov
C4, C5, C6, C7F, Br, Cl, Me, OMeSynthesized via cobalt-catalyzed annulation from substituted indole-3-carboxamides. acs.org

Modifications of the Carboxamide Moiety (C2)

The carboxamide group at the C2 position is a critical functional handle that can be extensively modified to alter the compound's chemical properties. These modifications range from simple N-alkylation to more complex isosteric replacements.

A primary method for diversifying the carboxamide moiety involves the coupling of the parent 7-fluoro-1H-indole-2-carboxylic acid with a wide array of primary or secondary amines. This amide bond formation is typically facilitated by standard peptide coupling reagents. nih.gov

Further transformations of the amide group itself have been explored. These include:

N-Alkylation: The amide nitrogen can be alkylated, for instance with a methyl group, which can influence potency and solubility by altering hydrogen bonding capacity and conformation. nih.govacs.org

Amide Reversal: The orientation of the amide bond can be reversed (retro-amide). A "reversed amide" analogue of an indole-2-carboxamide was synthesized and found to restore biological potency in one series, though it came with higher metabolic instability. nih.govacs.org

Isosteric Replacement: The entire carboxamide group can be replaced with a nonclassical isostere. A notable example is the substitution with a sulfonamide group, although in one study this led to a complete loss of biological potency, indicating the importance of the carboxamide linkage for the specific target interaction. nih.govacs.org

The linker connecting the carboxamide to other parts of a larger molecule can also be modified. Studies have shown that changing the length of an alkyl chain linker (homologation) or shifting the position of a methylene (B1212753) group within the linker can lead to inactive compounds, underscoring the precise spatial requirements for molecular recognition in many biological systems. nih.govacs.org

The table below details several reported modifications of the C2-carboxamide moiety.

Modification TypeSpecific ChangeOutcome/ObservationReference
N-AlkylationN-methylation of the amide nitrogen.Resulted in equipotent compounds in one study. nih.govacs.org
Isosteric ReplacementReplacement of carboxamide with sulfonamide.Resulted in a complete loss of potency. nih.govacs.org
Amide ReversalReversing the -CONH- linkage to -NHCO-.Potency was restored, but metabolic instability increased. nih.govacs.org
Linker ModificationHomologation of the side chain.Led to inactive compounds. nih.govacs.org
Amine VariationCoupling of the parent carboxylic acid with various amines.A standard method to generate diverse libraries. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogues

The development of chiral analogues of this compound requires stereoselective synthetic methods to control the three-dimensional arrangement of atoms. Such approaches are vital when a specific stereoisomer is responsible for the desired biological activity or material property.

One prominent strategy for introducing chirality is through cycloaddition reactions. A stereoselective [3+2] dipolar cycloaddition has been successfully employed to synthesize complex di-spirooxindole analogues. nih.gov This approach involves the in situ generation of an azomethine ylide from the reaction of an isatin (B1672199) derivative (a precursor to the oxindole (B195798) core) and a chiral amino acid, such as (2S)-octahydro-1H-indole-2-carboxylic acid. This chiral ylide then reacts with a dipolarophile to afford structurally complex spirocyclic molecules with high stereocontrol. nih.gov

While this example starts from an isatin, the principle is directly relevant. A chiral precursor derived from 7-fluoro-1H-indole-2-carboxylic acid could similarly be used in stereoselective reactions to generate chiral analogues. The use of a chiral starting material or a chiral catalyst is fundamental to directing the stereochemical outcome of the reaction. The synthesis of di-spirooxindoles confirmed the optical purity of the products, demonstrating the effectiveness of the [3+2] cycloaddition for creating specific stereoisomers. nih.gov This methodology provides a powerful tool for accessing novel, sterically defined chemical space based on the indole framework.

Unraveling the Molecular Targets and Mechanisms of 7 Fluoro 1h Indole 2 Carboxamide

The elucidation of a compound's molecular target is a cornerstone of modern drug discovery and chemical biology. For 7-Fluoro-1H-indole-2-carboxamide, a fluorinated heterocyclic compound, identifying its specific cellular binding partners and understanding the subsequent mechanism of action are critical to defining its therapeutic potential. While specific research focused exclusively on this compound is limited in publicly available literature, the strategies to identify its targets and characterize its interactions are well-established. This section outlines the principal methodologies that would be employed for this purpose, drawing on examples from the broader indole-2-carboxamide class to illustrate the potential findings.

Structure Activity Relationship Sar and Analog Design of 7 Fluoro 1h Indole 2 Carboxamide Scaffolds

Systematic Exploration of Structure-Activity Relationships within the 7-Fluoro-1H-indole-2-carboxamide Series

The biological activity of this compound derivatives can be significantly influenced by substitutions at various positions of the indole (B1671886) ring system. These include the fluorine at position 7, the indole nitrogen, the carboxamide moiety, and other positions on the benzene (B151609) ring.

Impact of Fluorine Substitution at Position 7

The introduction of a fluorine atom at the C7 position of the 1H-indole-2-carboxamide scaffold has notable effects on the molecule's properties and biological activity. Fluorine, being the most electronegative element, can alter the electronic distribution within the indole ring, influence the acidity of the indole N-H, and participate in hydrogen bonding or other non-covalent interactions with biological targets. vulcanchem.comacs.org This substitution can also enhance metabolic stability by blocking potential sites of oxidative metabolism. elsevier.com

While direct SAR studies isolating the effect of the 7-fluoro substituent are limited, related research on fluorinated indoles provides valuable insights. For instance, in a series of 4-fluoro-7-methyl-1H-indole-2-carboxamides, the fluorine at a different position (C4) was shown to be crucial for activity, with its removal leading to a tenfold decrease in affinity for the cannabinoid receptor 1 (CB1). vulcanchem.com This highlights the significant impact that a strategically placed fluorine atom can have on the indole scaffold's interaction with its target. The 7-fluoro substitution, in particular, has been utilized in the synthesis of intermediates for active pharmaceutical ingredients, suggesting its importance in achieving desired biological profiles. ossila.com

Role of the Indole Nitrogen Substitution

The indole nitrogen (N1) of the this compound scaffold is a key site for modification, influencing both the physicochemical properties and biological activity of the compounds. The N-H group can act as a hydrogen bond donor, which can be a critical interaction with a biological target. nih.gov

Significance of the Carboxamide Moiety

The carboxamide group at the C2 position is a cornerstone of the this compound scaffold's biological activity. This moiety can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding sites of target proteins. vulcanchem.com The indole-2-carboxamide unit is a versatile synthetic handle that allows for the construction of diverse and complex polycyclic indole structures. sigmaaldrich.com

The importance of the carboxamide is highlighted in studies where its replacement leads to a significant loss of activity. For example, conversion of the carboxamide to an ester in a series of 4-fluoro-7-methyl-1H-indole-2-carboxamides resulted in the abolishment of CB1 receptor activity, confirming the necessity of the hydrogen-bonding capabilities of the carboxamide. vulcanchem.com Similarly, replacing the carboxamide with a non-classical isostere like a sulfonamide in another series led to a complete loss of potency. acs.org

Table 1: Impact of Carboxamide Modification on Activity of Related Indole-2-carboxamide Analogues

Compound ID Modification Biological Activity Reference
Parent CompoundCarboxamideActive vulcanchem.com
Analogue 1EsterInactive vulcanchem.com
Analogue 2SulfonamideInactive acs.org
Analogue 3Reversed AmidePotency Restored acs.org

Effects of Substitutions on the Benzene Ring (C4, C5, C6)

Substitutions on the benzene portion of the this compound scaffold at positions C4, C5, and C6 offer a valuable opportunity to fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity.

In studies of related indole-2-carboxamides, substitutions on the benzene ring have shown varied effects. For instance, in a series of compounds targeting Trypanosoma cruzi, small, aliphatic, electron-donating groups at the C5 position were favored, while electron-withdrawing groups like halogens led to inactivity. nih.gov However, in another study on CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency. vulcanchem.com This indicates that the optimal substituent at a given position is highly dependent on the specific biological target.

A study on 5,7-difluoro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide demonstrated potent antiproliferative activity, suggesting that multiple fluorine substitutions on the benzene ring can be beneficial. nih.gov The synthesis of C5,C6-disubstituted 1H-indole-2-carboxamides has also been explored, with some compounds showing satisfactory cytotoxic activity against human non-small lung cancer cells, highlighting the therapeutic potential of modifications at these positions. researchgate.net

Rational Design of this compound Analogues

The rational design of analogues based on the this compound scaffold leverages the understanding of its SAR to optimize potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacements and fragment-based drug design. nih.gov

Bioisosteric Replacements

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. drughunter.comnih.gov

For the this compound scaffold, several bioisosteric replacements can be considered:

Amide Bioisosteres : The carboxamide group is critical for the activity of many indole-2-carboxamides. However, to improve metabolic stability or fine-tune binding interactions, it can be replaced with various bioisosteres. Common amide isosteres include 1,2,3-triazoles, oxadiazoles, imidazoles, and tetrazoles. nih.govnih.gov For example, replacing the amide bond with a 1,2,4-oxadiazole (B8745197) has been successfully employed in the design of inhibitors for other targets. nih.gov Trifluoroethylamine has also been explored as an amide bioisostere. drughunter.com

Indole Ring Bioisosteres : The indole core itself can be replaced with other heterocyclic systems to explore new chemical space and improve properties. Azaindoles, benzofurans, and benzimidazoles are common bioisosteres for the indole ring. nih.gov However, in one study, the replacement of the indole core with these heterocycles resulted in inactive compounds, indicating the importance of the indole scaffold for that particular target. nih.gov

Fluorine Bioisosteres : While fluorine itself is often a bioisostere for hydrogen, other halogens or small functional groups can be explored at the C7 position to modulate the electronic and steric properties of the molecule.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original Moiety Potential Bioisostere Rationale for Replacement Reference
2-Carboxamide1,2,3-Triazole, OxadiazoleImprove metabolic stability, mimic hydrogen bonding nih.govnih.gov
1H-IndoleAzaindole, BenzofuranExplore new chemical space, modulate properties nih.gov
7-FluoroChloro, MethylModulate electronics and sterics vulcanchem.com

The systematic application of these SAR and rational design principles will continue to drive the development of novel and effective therapeutic agents based on the this compound scaffold.

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold. This approach aims to identify novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For the this compound scaffold, several scaffold hopping strategies have been explored to modulate its biological activity.

One common approach involves the bioisosteric replacement of the indole core itself. For instance, in the pursuit of novel antitumor agents, the indole ring has been replaced with other bicyclic heteroaromatic systems like benzimidazole (B57391) and indazole. daneshyari.com However, in a study targeting pediatric brain cancer cells, the bioisosteric replacement of the indole ring in a potent adamantane-containing indole-2-carboxamide with a benzimidazole scaffold led to a significant decrease in cytotoxic activity. daneshyari.com This suggests that while scaffold hopping can introduce novelty, the indole-2-carboxamide architecture appears to be crucial for the antitumor effects in this particular series. daneshyari.com

In another example targeting Trypanosoma cruzi, the causative agent of Chagas disease, various replacements for the indole scaffold were investigated, including isoquinolines, azaindoles, benzofurans, and benzimidazoles. acs.org Unfortunately, these replacements resulted in inactive compounds, highlighting the importance of the indole core for anti-trypanosomal activity in this series. acs.org The exploration of regioisomers, by moving the carboxamide substituent to the 1' or 3' position of the indole, also led to a reduction in potency. acs.org

More subtle scaffold hopping can involve modifications to the linker or peripheral groups. For example, in the development of anti-tuberculosis agents, replacing a phenyl moiety with a piperazine (B1678402) ring between the indole scaffold and an adamantane (B196018) moiety was found to be detrimental to the activity, suggesting steric constraints within the target's binding site. nih.gov

These examples underscore that while scaffold hopping is a valuable tool for exploring new chemical space, the success of this strategy is highly dependent on the specific biological target and the intricate interactions of the original scaffold.

Fragment-Based Drug Discovery (FBDD) Applied to the Scaffold

Fragment-based drug discovery (FBDD) is a rational drug design approach that starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. acs.org These fragments are then grown, linked, or combined to generate more potent lead compounds. This method is particularly advantageous as it allows for a more efficient exploration of chemical space and often leads to ligands with better physicochemical properties.

The this compound scaffold is well-suited for FBDD approaches. The indole ring itself can be considered a key fragment that provides a platform for further elaboration. In the design of novel antitubercular agents, a fragment-based approach was employed using a 4,6-difluoroindole-2-carboxamide scaffold. nih.gov This core was then decorated with various fragments derived from previously reported anti-TB agents with diverse mechanisms of action. nih.gov For example, a benzyl (B1604629) group from a known anti-TB compound was incorporated into the indoleamide scaffold, demonstrating the principle of fragment linking. nih.gov

Another study focused on the discovery of inhibitors for secreted phospholipase A2 type X (sPLA2-X) initiated from a fragment-based lead generation campaign which identified an indole-based inhibitor. acs.org Although the initial hit had only micromolar inhibitory capacity, its low molecular weight made it an ideal starting point for optimization. acs.org This highlights the power of FBDD in identifying novel and optimizable starting points for drug discovery.

Optimization Strategies for Enhanced Biological Activity and Target Engagement

Potency Enhancement Through SAR Elucidation

The potency of this compound derivatives can be significantly enhanced through systematic structure-activity relationship (SAR) studies. These studies involve modifying different parts of the molecule and assessing the impact on biological activity.

Substitutions on the Indole Ring: The position and nature of substituents on the indole ring play a critical role in determining potency. The fluorine atom at the C7 position is a key feature, often introduced to enhance metabolic stability and modulate electronic properties. daneshyari.com In some cases, substitutions at other positions have been shown to be beneficial. For instance, in a series of CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. nih.gov Similarly, for antitubercular indole-2-carboxamides, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for activity. nih.gov In the development of inhibitors for HIV-1 integrase, the introduction of a long branch on the C3 position of the indole core significantly improved the interaction with a hydrophobic cavity near the active site, leading to a marked increase in inhibitory effect. acs.org

Modifications of the Carboxamide Linker: The carboxamide moiety is a crucial pharmacophoric element, primarily due to its ability to form hydrogen bonds. vulcanchem.com Conversion of the carboxamide to an ester has been shown to abolish activity in some cases, confirming the necessity of the hydrogen bonding interactions. vulcanchem.com The nature of the substituent attached to the carboxamide nitrogen (the R group in an N-substituted carboxamide) is also a key determinant of potency. In a series of antiproliferative indole-2-carboxamides, the presence of a phenethyl moiety attached to the carboxamide was found to be important for activity. nih.gov Reversing the amide linker has also been explored as a strategy. In one study, reversing the amide linker in an anti-trypanosomal compound restored potency that was lost due to other modifications. vulcanchem.com

The following table summarizes the SAR findings for a series of indole-2-carboxamide derivatives as CB1 receptor allosteric modulators:

CompoundC5-SubstituentC3-SubstituentN-SubstituentIC50 (nM) nih.gov
1 ClEt4-(piperidin-1-yl)phenethyl~790
17 HEtN,N-diethyl-4-aminophenethyl483
42 FEtN,N-diethyl-4-aminophenethyl>1000
45 ClHN,N-diethyl-4-aminophenethyl79
46 FHN,N-diethyl-4-aminophenethyl>1000
48 FMeN,N-diethyl-4-aminophenethyl>1000
49 ClMeN,N-diethyl-4-aminophenethyl134

Data sourced from reference nih.gov.

This data clearly illustrates that a chloro group at C5 and a small substituent (H or Me) at C3 are preferred for high potency in this series.

Selectivity Improvement Through Analog Design

Achieving selectivity for the desired biological target over other related targets is a critical aspect of drug design, as it can minimize off-target effects. Analog design based on the this compound scaffold can be employed to enhance selectivity.

One strategy to improve selectivity is to exploit subtle differences in the binding pockets of the target and off-target proteins. By carefully designing the size, shape, and electronic properties of the substituents on the indole scaffold, it is possible to favor binding to the intended target. For example, in the development of inhibitors for secreted phospholipase A2 (sPLA2) isoforms, optimization of the indole-2-carboxamide scaffold led to the design of a potent and selective sPLA2-X inhibitor with a promising selectivity profile against other sPLA2 isoforms. acs.org

In another example, the design of dual inhibitors requires balancing the activity against multiple targets. A series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). sciforum.net By exploring different substituents at the 5-position of the indole ring, compounds with potent and balanced inhibitory activity against both kinases were identified. sciforum.net

The following table shows the inhibitory activity of selected indole-2-carboxamide derivatives against EGFR and CDK2, demonstrating the potential for designing dual-targeted agents:

CompoundC5-SubstituentEGFR IC50 (nM) sciforum.netCDK2 IC50 (nM) sciforum.net
5c Cl8546
5g Br9233
5i I105-
5j CN124-
Erlotinib (Ref.) -80-
Dinaciclib (Ref.) --20

Data sourced from reference sciforum.net.

This data indicates that compounds 5c and 5g exhibit potent dual inhibitory activity against both EGFR and CDK2.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. The conformational flexibility of the this compound scaffold and its analogs can significantly influence their structure-activity relationships.

The fluorine atom at the 7-position, while primarily known for its electronic effects and ability to block metabolic oxidation, can also influence the conformation of the indole ring and adjacent substituents. daneshyari.comacs.org The relatively small size of fluorine means it generally maintains the native geometry of the indole ring, but its electronegativity can affect local electronic distributions and intermolecular interactions. nih.gov

The orientation of the carboxamide group and its substituents is particularly important. The flexibility of the bond connecting the carboxamide to the indole ring and the bond to the N-substituent allows for different conformations. Molecular modeling and conformational analysis studies can help to identify the low-energy, bioactive conformation. For example, in a study of an indoline-thiosemicarbazone derivative, molecular mechanics and ab initio calculations were used to generate and analyze a large number of conformers. sciforum.net This allowed for the identification of the lowest energy conformers and comparison with the experimentally determined X-ray crystal structure. sciforum.net Such studies can reveal key intramolecular interactions, such as hydrogen bonds, that stabilize the bioactive conformation.

The introduction of conformationally restricted moieties can also provide insights into the bioactive conformation. For instance, the introduction of cyclic substituents or photoactivatable groups with restricted conformations, such as phenyl azide (B81097) or diazrine, into the indole-2-carboxamide scaffold was found to impact binding affinity and allosteric effects, likely due to steric interference and limitations on the flexibility required for optimal interaction with the target. nih.gov

In the absence of direct conformational data from techniques like X-ray crystallography or NMR, SAR data can provide indirect clues about the preferred conformation. For example, the observation that N-methylation of the amide in a series of anti-trypanosomal indole-2-carboxamides restored potency that was lost due to other modifications suggests that this methylation may help the molecule adopt a more bioactive conformation. vulcanchem.com Similarly, the preference for smaller substituents at the C3 position in a series of CB1 receptor modulators suggests that larger groups may cause steric clashes that prevent the molecule from adopting the optimal binding pose. nih.gov

Preclinical Pharmacological Investigations of 7 Fluoro 1h Indole 2 Carboxamide in in Vivo Models

Evaluation of Biological Efficacy in Disease-Relevant Animal Models (Mechanistic & Proof-of-Concept)

Proof-of-concept (PoC) and mechanistic studies in relevant animal models are designed to demonstrate that a compound can produce a desired therapeutic effect in a living organism. These studies are crucial for establishing a clear link between the compound's mechanism of action and its physiological effects.

The selection of an appropriate animal model is contingent upon the therapeutic indication being investigated. The chosen model must mimic key aspects of the human disease to ensure the relevance of the findings. For the broader class of indole-2-carboxamides, various models have been employed.

Infectious Disease Models : In the investigation of indole-2-carboxamides for Chagas disease, female BALB/c mice infected with the protozoan parasite Trypanosoma cruzi serve as a standard model. nih.govacs.org To facilitate the evaluation of drug efficacy, genetically modified parasites that are bioluminescent are often used, allowing for non-invasive tracking of the parasitic load. nih.govacs.org

Oncology Models : For anticancer research, immunodeficient mice, such as BALB/c nude mice, are often used to host human tumor xenografts. For instance, a study on a related compound, 4-fluoro-7-methyl-1H-indole-2-carboxamide, utilized BALB/c mice bearing MDA-MB-231 breast cancer xenografts to evaluate anti-tumor activity. vulcanchem.com

Inflammatory Disease Models : To assess efficacy in inflammatory conditions like ulcerative colitis, a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is commonly used. nih.gov This model reproduces key pathological features of the human disease, including weight loss, colonic shortening, and tissue inflammation. nih.gov

Viral Disease Models : For antiviral applications, such as against neurotropic alphaviruses, mouse models involving a lethal challenge with the virus (e.g., Western Equine Encephalitis Virus) are employed to assess the compound's ability to improve survival and reduce disease severity. nih.gov

Metabolic Disease Models : In the context of metabolic disorders, the Triton WR-1339-induced hyperlipidemic rat model is utilized to study the lipid-lowering potential of compounds. nih.gov

The choice of a specific animal strain and disease induction method is critical for obtaining reproducible and translatable results.

The methodologies for efficacy assessment are tailored to the specific disease model and the expected therapeutic outcome.

Quantification of Pathogen Load : In infectious disease models like Chagas disease, efficacy is determined by quantitatively assessing the parasite burden. The use of bioluminescent T. cruzi allows for longitudinal evaluation of the parasitic load in the whole mouse via imaging, providing a dynamic view of the treatment response. nih.govacs.org

Tumor Growth Inhibition : In oncology xenograft models, efficacy is primarily measured by the reduction in tumor volume over the treatment period compared to a control group. vulcanchem.com The suppression of metastasis to other organs, such as the lungs, is another critical endpoint. vulcanchem.com

Clinical and Pathological Scoring : For inflammatory and viral disease models, efficacy is often assessed through a combination of clinical observations and post-mortem analysis. This can include monitoring body weight, disease activity indices (DAI), and survival rates. nih.govnih.gov Histological examination of affected tissues (e.g., the colon in a colitis model) is performed to evaluate changes in inflammation and tissue damage. nih.gov

Biochemical Analysis : In metabolic disease models, efficacy is determined by measuring relevant biochemical parameters in the blood. For hyperlipidemia, this involves quantifying serum levels of triglycerides and high-density lipoprotein (HDL)-cholesterol. nih.gov

Biomarker analysis in animal studies serves to confirm that the compound is engaging its intended target and modulating the expected biological pathway. This provides mechanistic validation for the observed efficacy.

Target Engagement Biomarkers : In a study of an indole-2-carboxamide derivative in an oncology model, the reduction in the phosphorylation of the protein Akt (p-Akt) was used as a biomarker to confirm the inhibition of the PI3K/Akt signaling pathway, a key cancer-related pathway. vulcanchem.com A significant reduction in p-Akt levels in tumor tissue provides evidence that the compound is acting on its intended molecular target. vulcanchem.com

Pharmacodynamic Biomarkers : The measurement of parasite load in Chagas disease models or tumor volume in cancer models can be considered a direct pharmacodynamic biomarker, as it reflects the physiological consequence of the drug's action. nih.govacs.orgvulcanchem.com Similarly, changes in plasma triglyceride levels in a hyperlipidemia model serve as a direct measure of the compound's lipid-lowering effect. nih.gov

These biomarker studies are essential for building confidence in the compound's mechanism of action and for guiding further development.

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion - ADME)

Pharmacokinetics (PK) describes the journey of a drug through the body. Understanding the ADME properties of 7-Fluoro-1H-indole-2-carboxamide is crucial for predicting its behavior in humans and for designing effective dosing regimens.

Before extensive in vivo testing, the metabolic stability of a compound is evaluated using in vitro systems derived from the liver, the primary site of drug metabolism. thermofisher.com These assays predict how quickly a compound will be cleared from the body.

The two most common in vitro systems are:

Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain Phase I metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. core.ac.uk They are used to determine a compound's intrinsic clearance (Clint). researchgate.net Studies on related indole-2-carboxamides have shown that they can have high microsomal clearance, suggesting rapid metabolism by CYP enzymes. nih.govacs.org

Hepatocytes : These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more complete and physiologically relevant model of hepatic metabolism. researchgate.net Studies with hepatocytes can provide a more accurate prediction of in vivo hepatic clearance. nih.gov

For a related indole-2-carboxamide, in vitro studies revealed high clearance in mouse liver microsomes but moderate clearance in hepatocytes, which correlated well with in vivo data showing that hepatic clearance was a significant factor in limiting the compound's exposure over time. nih.gov The use of a pan-CYP inhibitor, 1-aminobenzotriazole (B112013) (1-ABT), confirmed the role of CYP enzymes in the compound's rapid clearance. nih.gov

Table 1: Representative In Vitro Metabolic Stability Data for an Indole-2-Carboxamide Analog

Test SystemSpeciesParameterResultReference
Liver MicrosomesHumanIntrinsic Clearance (Clint)High (>25 µL/min/mg) nih.govacs.org
Liver MicrosomesMouseIntrinsic Clearance (Clint)High nih.govacs.org
HepatocytesHumanClearanceModerate nih.gov
HepatocytesMouseClearanceModerate nih.gov

While specific data on the tissue distribution of this compound are not extensively detailed in the available literature, these studies are a standard component of preclinical profiling. The goal is to understand where the compound goes in the body after administration.

In these studies, the compound is administered to animals (typically rodents), and at various time points, different tissues (e.g., liver, kidney, brain, lung, muscle, fat) and plasma are collected. The concentration of the compound in each tissue is then quantified using analytical methods like LC-MS/MS. This information helps to determine:

The extent to which the compound penetrates target tissues.

Whether the compound accumulates in specific organs, which could be a sign of potential toxicity.

The volume of distribution (Vd), a pharmacokinetic parameter that describes the extent of a drug's distribution in the body.

For a therapeutic agent to be effective, it must reach its site of action in sufficient concentrations. Therefore, tissue distribution studies are vital for correlating pharmacokinetic properties with pharmacodynamic effects.

Metabolic Pathways and Metabolite Identification in Preclinical Species

The metabolic fate of this compound in preclinical species has been an area of investigation to understand its pharmacokinetic profile. While specific data on this compound is limited, studies on structurally related indole (B1671886) and azaindole compounds provide insights into its likely metabolic pathways.

Research on 7-azaindole-derived synthetic cannabinoids, which share a core heterocyclic structure, has identified several key phase I metabolic reactions. nih.gov These include oxidative defluorination, carboxylation, monohydroxylation, and ketone formation. nih.gov Further in vivo studies in rat and pig models revealed additional pathways such as N-dealkylation followed by monohydroxylation and sulfation. nih.gov The cytochrome P450 (CYP) isoenzymes primarily responsible for these transformations were identified as CYP2C19, CYP3A4, and CYP3A5. nih.gov In addition to these metabolites, the parent compound was also detectable in these models. nih.gov For some indole-based compounds, hydroxylation can occur on the indole ring itself or on other moieties of the molecule. researchgate.net

In studies involving a series of 1H-indole-2-carboxamides investigated for Chagas disease, unfavorable drug metabolism and pharmacokinetic (DMPK) properties were cited as a reason for discontinuing the optimization of the series. nih.govacs.orgnih.gov This suggests that the metabolic clearance of these compounds, likely including 7-fluoro analogs, is a significant factor affecting their in vivo exposure. acs.orgnih.gov The use of a pan-CYP inhibitor, 1-aminobenzotriazole (1-ABT), in one study significantly increased the exposure of an indole-2-carboxamide analog, indicating that hepatic clearance via CYP enzymes is a major route of metabolism. nih.gov

The following table summarizes the potential metabolic pathways based on studies of related compounds.

Metabolic Reaction Enzymes Implicated (where known) Observed in Model Reference
Oxidative DefluorinationCYP2C19, CYP3A4, CYP3A5Rat, Pig nih.gov
CarboxylationCYP2C19, CYP3A4, CYP3A5Rat, Pig nih.gov
MonohydroxylationCYP2C19, CYP3A4, CYP3A5Rat, Pig nih.gov
N-dealkylation/Monohydroxylation/SulfationNot specifiedRat, Pig nih.gov
GlucuronidationNot specifiedPig (urine) nih.gov

Excretion Routes in Animal Models

Information specifically detailing the excretion routes of this compound in animal models is not extensively documented in publicly available literature. However, general principles of drug excretion and data from related compounds can provide an expected profile.

For compounds that undergo hepatic metabolism, both renal and fecal excretion of metabolites are common pathways. A study on a 7-azaindole-derived synthetic cannabinoid suggested that a pig model could be suitable for predicting the human metabolic and time-dependent urinary excretion patterns of the parent compound and its metabolites. nih.gov This suggests that urinary excretion is a significant route for this class of compounds. nih.gov For many indole and indazole-3-carboxamide derivatives, while they are extensively metabolized, the parent drug may accumulate in lipid-rich tissues, leading to longer detection windows of the drug and its metabolites in urine. researchgate.net

Organ System-Specific Effects and Interactions

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its therapeutic efficacy in central nervous system (CNS) disorders. The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.govmdpi.com The permeability of compounds across the BBB can be assessed using various in silico, in vitro, and in vivo models. nih.gov

In vitro models, such as the parallel artificial membrane permeability assay (PAMPA-BBB) and cell-based assays using Madin-Darby Canine Kidney (MDCK) cells or human brain microvascular endothelial cells (HBMEC), are commonly used for initial screening. nih.govmdpi.com These assays measure the apparent permeability coefficient (Papp) of a compound.

A study on six indole alkaloids from Uncariae Ramulus Cum Uncis using an MDCK-pHaMDR cell monolayer model provides a framework for how the BBB permeability of indole derivatives can be characterized. nih.gov The results from this study are summarized in the table below.

Compound Papp (AP→BL) (10⁻⁶ cm/s) Papp (BL→AP) (10⁻⁶ cm/s) Efflux Ratio BBB Permeability Classification Transport Mechanism
Rhynchophylline (B1680612)3.45 ± 0.3118.21 ± 1.035.28ModeratePassive Diffusion & P-gp Efflux
Isorhynchophylline10.23 ± 0.5812.34 ± 0.821.21HighPassive Diffusion
Corynoxeine (B1451005)4.52 ± 0.2725.43 ± 1.545.63ModeratePassive Diffusion & P-gp Efflux
Isocorynoxeine11.87 ± 0.6613.45 ± 0.911.13HighPassive Diffusion
Hirsutine13.45 ± 0.8915.67 ± 1.121.17HighPassive Diffusion
Hirsuteine12.88 ± 0.7314.99 ± 1.051.16HighPassive Diffusion

Data adapted from a study on indole alkaloids. nih.gov AP→BL: Apical to Basolateral transport; BL→AP: Basolateral to Apical transport.

While no specific Papp value for this compound is available, the fluorine substitution in its structure is a common medicinal chemistry strategy that can enhance metabolic stability and potentially influence BBB penetration. nih.gov

Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1, also known as ABCC1), are key components of the BBB and other biological barriers. nih.govnih.govnih.govnih.gov They actively pump a wide range of xenobiotics out of cells, limiting their accumulation and efficacy.

Studies on related indole alkaloids have shown that some are substrates for P-gp. nih.gov For instance, the efflux of rhynchophylline and corynoxeine across an MDCK cell monolayer was significantly reduced in the presence of verapamil, a known P-gp inhibitor. nih.gov This indicates that these compounds are actively transported by P-gp.

Translational Relevance of Preclinical Findings to Disease Pathophysiology

Preclinical investigations into this compound and related analogs have primarily focused on their potential as anti-parasitic and anti-cancer agents.

A series of substituted indole-2-carboxamides were identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.orgnih.gov One of the lead compounds from this series was advanced into in vivo proof-of-concept studies in both acute and chronic mouse models of Chagas disease. nih.govacs.org Despite demonstrating anti-parasitic activity in these models, the development of this series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, which limited in vivo exposure. nih.govacs.orgnih.gov The table below summarizes the findings from the in vivo efficacy study.

Treatment Group Parasite Load Reduction (Acute Model) Parasite Load Reduction (Chronic Model) Outcome Reference
Indole-2-carboxamide analog96.7%85.9%Development stopped due to unfavorable DMPK nih.gov
Benznidazole (standard of care)99.8%79.1%- nih.gov

Additionally, a fluorinated 2-oxindole derivative, a structurally related compound, has been identified as a potent in vivo antitumor agent for prostate cancer. researchgate.net This compound was found to act by activating the AMP-activated protein kinase (AMPK), a key metabolic sensor in cancer cells. researchgate.net This finding suggests that fluorinated indole-like scaffolds may have broader therapeutic potential in oncology.

Lack of Specific Research Data on the Computational Modeling of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research focusing on the computational chemistry and molecular modeling of the compound this compound. While the compound is commercially available, dedicated studies detailing its molecular docking with specific biological targets and molecular dynamics simulations are not present in the available scientific literature.

Research into the computational analysis of related indole-2-carboxamide derivatives is available. For instance, studies on molecules such as 4-fluoro-7-methyl-1H-indole-2-carboxamide and other substituted indole carboxamides have been conducted, revealing insights into their interactions with various biological targets like PI3Kα/EGFR kinases and the CB1 receptor. nih.govvulcanchem.com These studies employ standard computational methodologies, including ligand preparation, receptor site mapping, binding mode analysis, and molecular dynamics simulations to understand the stability and dynamics of ligand-protein complexes. nih.govnih.govspringernature.com

For example, a review of various indole-2-carboxamides highlighted that the nature and position of substituents, such as a fluoro group, are critical in determining the inhibitory activity against enzymes like human liver glycogen (B147801) phosphorylase. nih.gov Another study on 1H-indole-2-carboxamides as potential anti-Trypanosoma cruzi agents noted that analogues containing electron-withdrawing groups, such as halogens, were found to be inactive, which may contribute to the limited research focus on the 7-fluoro variant. acs.orgnih.gov

However, without specific studies on this compound, it is not possible to provide scientifically accurate and detailed information for the requested sections concerning its unique computational and molecular modeling profile. The specific data required to populate subsections on its ligand preparation, binding mode predictions with identified targets, scoring functions, and conformational dynamics in both solution and bound states are not available in the public research domain.

Therefore, a detailed article strictly adhering to the proposed outline for this compound cannot be generated at this time due to the absence of the necessary primary research findings.

Computational Chemistry and Molecular Modeling of 7 Fluoro 1h Indole 2 Carboxamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For indole (B1671886) derivatives, a variety of descriptors are typically calculated to capture their physicochemical, topological, electronic, and steric properties. researchgate.netnih.gov

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility (logS), molecular weight, and polar surface area (PSA). They are crucial for understanding the pharmacokinetic profile of a compound. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. researchgate.net Examples include connectivity indices (e.g., Randić index) and shape indices (e.g., Kappa indices). nih.gov

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govkoreascience.kr For fluorinated compounds like 7-Fluoro-1H-indole-2-carboxamide, descriptors related to electronegativity and electrostatic potential are particularly important. researchgate.net

Steric and 3D Descriptors: These descriptors, used in 3D-QSAR, account for the three-dimensional arrangement of atoms. They include parameters like molecular volume and surface area, as well as field-based descriptors used in CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). nih.govmdpi.com

A study on indole-7-carboxamides as anti-HIV agents highlighted the importance of descriptors such as the count of carbon atoms separated from a sulfur atom by seven bonds, dipole moment, and the most positive and negative potentials of the molecule. farmaciajournal.com For a series of indole derivatives acting as antibacterial agents, descriptors for electronic energy, dipole moment, and shape were found to be significant. nih.govkoreascience.kr

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor ClassSpecific Descriptor ExamplesRelevance
Physicochemical logP, logS, Molecular Weight, Polar Surface Area (PSA)Pharmacokinetics, drug-likeness nih.gov
Topological Randić Connectivity Index (χ), Kappa Shape Indices (κ)Molecular size, shape, and branching nih.gov
Electronic Dipole Moment, HOMO/LUMO energies, Electrostatic PotentialReceptor binding, reactivity koreascience.krfarmaciajournal.com
3D/Steric Molecular Volume, CoMFA/CoMSIA fields3D shape and interaction with target nih.govmdpi.com

This table is a representative summary and not exhaustive.

Once descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique for developing 2D-QSAR models, where the biological activity is expressed as a linear combination of the most relevant descriptors. nih.govtandfonline.com

For instance, a 2D-QSAR study on 14 indole derivatives with antibacterial activity used MLR to establish a relationship between their structural features and their minimum inhibitory concentration (pMIC). nih.gov Another study on 52 indole derivatives with antifungal activity against Candida albicans also successfully used MLR, achieving a model with good statistical significance (R² = 0.7884). tandfonline.com

3D-QSAR methods like CoMFA and CoMSIA provide a more detailed understanding of the structure-activity relationship by considering the 3D fields surrounding the molecules. A 3D-QSAR study on a series of indole-2-carboxamide compounds as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa) yielded highly predictive CoMFA and CoMSIA models with cross-validated q² values of 0.697 and 0.622, respectively. nih.gov Similarly, an atom-based 3D-QSAR model for indole and isatin (B1672199) derivatives as anti-amyloidogenic agents showed good predictive statistics (q² = 0.596). mdpi.comnih.gov

The predictive power of these models is rigorously assessed through internal and external validation techniques. nih.gov Internal validation often involves a leave-one-out cross-validation (q²), while external validation uses a separate test set of compounds to evaluate the model's performance (predictive R²). nih.govnih.gov

Table 2: Statistical Parameters from QSAR Studies on Indole Carboxamide Derivatives

Study SubjectQSAR MethodKey Statistical ParametersReference
Indole-2-carboxamides (HLGPa inhibitors)3D-QSAR (CoMFA)q² = 0.697 nih.gov
Indole-2-carboxamides (HLGPa inhibitors)3D-QSAR (CoMSIA)q² = 0.622 nih.gov
Indole and Isatin Derivatives (Anti-amyloid)3D-QSARq² = 0.596, r²ext = 0.695 mdpi.comnih.gov
Indeno[1,2-b]indole Derivatives (CK2 inhibitors)2D-QSAR (PLS)q² = 0.72, r²test = 0.77 nih.gov

This table presents selected examples of QSAR model validation statistics for related compound classes.

A validated QSAR model is a powerful tool for the predictive design of new, more potent analogs. nih.gov The models provide clear guidelines for structural modifications that are likely to enhance biological activity. For example, the contour maps generated from 3D-QSAR studies can indicate regions where steric bulk, or positive or negative electrostatic charges are favorable or unfavorable for activity. researchgate.netnih.gov

In a study on indole-2-carboxamides as MmpL3 inhibitors, a 3D-QSAR model was used in conjunction with other modeling techniques to screen a virtual library of novel compounds, leading to the prediction of three potentially potent antitubercular agents. tandfonline.com Similarly, QSAR models for indole derivatives have been used to guide the synthesis of new compounds with potential anti-HIV and anticancer activities. farmaciajournal.comeurekaselect.com The insights gained from these models can help prioritize synthetic efforts towards compounds with a higher probability of success.

In Silico ADME Prediction and Property Optimization (Excluding Safety/Toxicity)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.govnih.gov

The ability of a drug to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is a key determinant of its bioavailability and efficacy. In silico models can predict permeability based on physicochemical properties like lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov

For indole derivatives, studies have shown that properties like a partition coefficient (LogP) between 1 and 3 are favorable for good membrane permeability. nih.gov Online tools and software are often used to predict these properties. For example, a study on 1-piperazine indole hybrids predicted their membrane permeability and hydrophobic binding based on their calculated LogP values. nih.gov While specific data for this compound is not available, the general principles suggest that its fluorine substitution could modulate its lipophilicity and, consequently, its permeability.

Aqueous solubility is another critical factor influencing drug absorption and bioavailability. st-andrews.ac.uk Poor solubility can be a major hurdle in drug development. In silico methods predict solubility (often as logS) using models based on the compound's structure. researchgate.net

Several QSAR and QSPR (Quantitative Structure-Property Relationship) models have been developed to predict the aqueous solubility of organic compounds. researchgate.net For a series of oxindole (B195798) derivatives, in silico ADME studies predicted moderate water solubility. researchgate.net A study on indole-2-carboxamides with anti-Trypanosoma cruzi activity noted that many compounds in the series had low kinetic solubility at physiological pH. acs.org The carboxamide group in this compound can participate in hydrogen bonding, which may influence its solubility in aqueous media. The fluorine atom can also affect solubility through its impact on the crystal lattice energy and interactions with water molecules.

Table 3: Predicted ADME-Relevant Properties for Indole Derivatives from In Silico Studies

Compound ClassPredicted PropertyMethod/ToolFindingReference
1-piperazine indole hybridsLipophilicity (LogP)In silico calculationLogP values between 1-3 suggest good membrane permeability. nih.gov
Oxindole derivativesWater SolubilitySwissADMEPredicted to have moderate water solubility. researchgate.net
1H-Indole-2-carboxamidesKinetic SolubilityExperimental/In silicoGeneral low kinetic solubility at pH 7.4 was a challenge for the series. acs.org
Benzothiazole derivativesIntestinal AbsorptionIn silico ADME predictionMost compounds showed predicted absorption greater than 70%. nih.govtubitak.gov.tr

This table provides examples of in silico ADME predictions for related heterocyclic compounds.

Metabolic Site Prediction

Metabolic site prediction is a critical computational tool used to identify the atoms or functional groups within a molecule that are most susceptible to enzymatic modification in the body. This foresight helps in designing compounds with improved pharmacokinetic profiles, such as enhanced metabolic stability. For this compound, computational models predict several potential sites of metabolism, primarily driven by cytochrome P450 (CYP) enzymes.

The prediction algorithms consider factors like the reactivity of specific atoms, their accessibility to the enzyme's active site, and the electronic effects of substituents. moldiscovery.com The fluorine atom at the 7-position is a key feature; its strong electron-withdrawing nature can influence the reactivity of the entire indole ring system. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of hydroxylation. vulcanchem.com

The primary metabolic transformations predicted for this compound include:

Aromatic Hydroxylation: The indole ring is a common target for CYP-mediated hydroxylation. The most probable sites are C-4 and C-5, as the C-7 position is blocked by fluorine and the C-6 position is electronically influenced by it.

Amide Hydrolysis: The carboxamide group is susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 7-fluoro-1H-indole-2-carboxylic acid and ammonia (B1221849).

N-Glucuronidation: The indole nitrogen (N-1) is a potential site for phase II conjugation reactions, such as glucuronidation, which increases water solubility and facilitates excretion.

Studies on structurally related azaindole compounds have shown that shifting a nitrogen atom within the ring system can lead to lower metabolic reactivity, a principle that highlights the significant impact of subtle structural changes on metabolic fate. researchgate.net

Potential Metabolic SitePredicted Metabolic ReactionEnzyme FamilyComment
C-4 or C-5 PositionAromatic HydroxylationCytochrome P450 (CYP)Electronically activated sites on the indole ring.
Carboxamide MoietyHydrolysisAmidases/HydrolasesCleavage of the amide bond.
Indole Nitrogen (N-1)Glucuronidation (Phase II)UDP-glucuronosyltransferases (UGTs)A common conjugation pathway for indoles.

Virtual Screening and Library Design Based on this compound Structure

The this compound scaffold serves as a valuable starting point for virtual screening and the design of focused chemical libraries to discover novel bioactive compounds. The indole-2-carboxamide core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, and it has been identified as a key structural motif in inhibitors of various enzymes and receptors. nih.govnih.gov

Virtual Screening: Virtual screening involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If this compound were identified as a hit for a particular target, such as a kinase or a G-protein coupled receptor, a scaffold-based virtual screening approach could be employed. nih.gov In this process, a virtual library of compounds containing the this compound core would be docked into a 3D model of the target's binding site. The compounds would be scored and ranked based on their predicted binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions). This method efficiently prioritizes compounds for synthesis and biological testing. nih.gov

Library Design: Library design focuses on creating a collection of related compounds by systematically modifying a core scaffold. The goal is to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and metabolic stability. acs.org Based on the this compound structure, a combinatorial library can be designed by introducing a variety of substituents at different positions.

Key diversification points for library design include:

Position 1 (Indole Nitrogen): Alkylation or arylation at this position can modulate the compound's physicochemical properties and introduce new interactions with the target protein.

Positions 3, 4, 5, and 6: Introducing small alkyl groups, halogens, or other functional groups on the indole ring can probe the steric and electronic requirements of the binding pocket. nih.gov

Carboxamide Nitrogen: Attaching different alkyl or aryl groups to the amide nitrogen can explore new binding vectors and significantly impact biological activity. This has been a successful strategy in developing potent indole-2-carboxamide-based inhibitors. nih.gov

Diversification PointPosition on ScaffoldExample SubstituentsPotential Impact
Indole NitrogenN-1Methyl, Ethyl, Benzyl (B1604629)Modify solubility, lipophilicity, and H-bond capacity.
Indole RingC-4, C-5, C-6-Cl, -CH3, -OCH3Tune electronics and explore steric limits of the binding site.
Amide GroupAmide N-substituentAdamantyl, Cyclohexyl, Substituted Phenyl RingsIntroduce new interactions and significantly modulate potency/selectivity.

Advanced Analytical Methodologies for Studying 7 Fluoro 1h Indole 2 Carboxamide in Biological Systems

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is a cornerstone for isolating and measuring 7-Fluoro-1H-indole-2-carboxamide in complex biological samples such as plasma and tissue.

Developing a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the precise quantification of this compound. A reverse-phase HPLC (RP-HPLC) approach is typically employed. Such a method would likely utilize a C18 column to separate the compound from other matrix components. acs.org The mobile phase would consist of a buffered aqueous solution and an organic solvent, like acetonitrile, run under a specific gradient to ensure optimal separation. Detection is commonly achieved using a photodiode array detector set at a wavelength where the compound exhibits maximum absorbance. acs.org Method validation would be critical to establish linearity, accuracy, precision, and robustness for reliable data.

For superior sensitivity and specificity, especially for low concentrations found in biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique. nih.govnih.gov This method combines the separation capabilities of HPLC with the precise detection of mass spectrometry. An electrospray ionization (ESI) source is commonly used to ionize the compound, which is then detected by the mass spectrometer. acs.org The use of Multiple Reaction Monitoring (MRM) enhances selectivity, where specific precursor-to-product ion transitions are monitored. nih.gov This minimizes interference from the complex biological matrix, allowing for accurate quantification even at very low levels. nih.govnih.gov

Table 1: Representative Parameters for LC-MS/MS Analysis This table is illustrative and specific parameters would require experimental optimization for this compound.

Parameter Description
Chromatography Reverse-Phase HPLC
Column C18 (e.g., Waters SunFire C18) acs.org
Mobile Phase Acetonitrile/Water with buffer (e.g., formic acid)
Ionization Electrospray Ionization (ESI), Positive or Negative Mode
Detection Mode Multiple Reaction Monitoring (MRM)

| Monitored Transition | Specific m/z of parent ion → m/z of product ion |

Spectroscopic Techniques for Investigating Interactions

Spectroscopic methods are vital for probing the direct interactions between this compound and its biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution insights into ligand-target interactions at the atomic level. Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool for studying this compound. The ¹⁹F chemical shift is highly sensitive to the local electronic environment and can be used as a direct probe to monitor binding events. nih.gov A change in the ¹⁹F NMR signal upon addition of a target protein can confirm binding and provide information about conformational changes in the ligand or the protein's binding pocket. nih.gov This technique has been successfully used to observe ligand binding and the displacement of protein linkers in fluorinated indole-containing systems. nih.gov Standard ¹H NMR is also used to confirm the structure of the compound and its derivatives. acs.orgnih.gov

Fluorescence spectroscopy is a highly sensitive technique used to determine the binding affinity between a ligand and a protein. The binding of this compound to its target protein can be studied by monitoring changes in the protein's intrinsic tryptophan fluorescence. When the ligand binds to the protein, it can cause a conformational change that quenches or enhances the natural fluorescence of tryptophan residues near the binding site. By titrating the protein with increasing concentrations of the compound and measuring the change in fluorescence, one can calculate the binding constant (Kd), which quantifies the affinity of the interaction.

Imaging Modalities for In Vivo Distribution (Preclinical)

Visualizing the distribution of this compound within a living organism is crucial for preclinical development. This requires labeling the compound with an imaging agent. A common strategy involves radiofluorination, where the stable fluorine-19 is replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This would create an ¹⁸F-labeled version of the compound suitable for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that can provide quantitative, real-time information on the uptake, distribution, and clearance of the radiolabeled compound in various organs and tissues of a living animal. nih.gov This approach has been effectively used for other ¹⁸F-labeled indole (B1671886) derivatives to image biological processes like enzyme activity in vivo. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Autoradiography with Radiolabeled this compound

Autoradiography is a powerful imaging technique that utilizes radiolabeled molecules to visualize their distribution in tissues. To apply this method to this compound, the compound would first need to be synthesized with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Theoretical Application:

A tritiated or carbon-14 labeled version of this compound could be administered to preclinical models. After a designated time, tissues of interest would be excised, sectioned, and exposed to a photographic emulsion or a phosphor imaging plate. The radioactive emissions from the compound would create a detailed image showing its precise localization within the tissue architecture. This would provide invaluable information on its accumulation in target organs versus non-target tissues.

Research Findings:

Currently, there are no publicly available research studies that have utilized autoradiography to investigate the distribution of radiolabeled this compound in biological systems.

Positron Emission Tomography (PET) Tracer Development (if applicable to the compound's structure)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. The development of a PET tracer based on this compound would involve labeling the molecule with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F) or carbon-11 (B1219553) (¹¹C). The presence of a fluorine atom in the native structure of this compound makes it a promising candidate for ¹⁸F-labeling.

Potential for Development:

The development of an [¹⁸F]this compound PET tracer would enable real-time, dynamic imaging of the compound's distribution and target engagement in living organisms. This would be particularly valuable for studying its brain penetration and binding to specific receptors or enzymes. While indole scaffolds are used in the development of PET tracers for various targets, specific research on this compound is needed. nih.gov

Research Findings:

There are no published studies detailing the development or application of a PET tracer specifically for this compound. The successful application of PET imaging would be contingent on developing a suitable radiolabeling procedure and demonstrating the tracer's specificity and appropriate pharmacokinetic properties.

Microdialysis and Bioanalytical Sampling Techniques for Dynamic Monitoring in Preclinical Models

Microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound, biologically active substances in the extracellular fluid of tissues. This technique is particularly useful for continuous monitoring of drug levels in specific brain regions or other organs.

Hypothetical Study Design:

A microdialysis probe could be implanted into a target tissue, such as the striatum or cortex, of a preclinical model. Following the administration of this compound, samples of the extracellular fluid (dialysate) would be collected at regular intervals. These samples would then be analyzed using a highly sensitive bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the compound over time. This would provide crucial data on its pharmacokinetic profile within the target tissue.

Research Findings:

No specific research has been published on the use of microdialysis or other advanced bioanalytical sampling techniques for the dynamic monitoring of this compound in preclinical models. Such studies would be instrumental in correlating its tissue concentration with its pharmacological effects.

Future Perspectives and Research Trajectories for 7 Fluoro 1h Indole 2 Carboxamide Research

Unexplored Biological Applications and Therapeutic Areas

While research has highlighted the potential of indole-2-carboxamides in various therapeutic domains, the full spectrum of biological applications for 7-Fluoro-1H-indole-2-carboxamide remains largely uncharted. Based on the activities observed for structurally related analogs, several new avenues warrant exploration.

The broader class of indole-2-carboxamides has demonstrated significant activity as inhibitors of neurotropic alphavirus replication. nih.govnih.gov This suggests that this compound and its derivatives could be investigated as potential broad-spectrum antiviral agents, particularly against emerging viral threats. nih.gov Furthermore, the established anti-mycobacterial properties of indole-2-carboxamides, which target the essential MmpL3 transporter, open the door for developing novel treatments for tuberculosis and non-tuberculous mycobacterial infections. nih.govrsc.org The 7-fluoro substitution could enhance efficacy or improve pharmacokinetic properties in this context.

In the realm of oncology, indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), with some derivatives showing potent antiproliferative action against various cancer cell lines. rsc.orgelsevierpure.com Research into the potential of this compound as a selective anticancer agent, particularly for pediatric brain tumors, could be a fruitful area of investigation. nih.govnih.gov Additionally, the scaffold has been linked to the inhibition of Fructose-1,6-bisphosphatase (FBPase), suggesting a potential role in the management of type II diabetes mellitus. mdpi.com The impact of the 7-fluoro substituent on this activity is an open question.

The established activity of indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor and agonists of the TRPV1 channel points towards applications in treating pain, inflammation, and neurological disorders. nih.govnih.govnih.govnih.gov The specific effects of the 7-fluoro substitution on the potency and selectivity for these targets are yet to be determined. Finally, the discovery of indole-2-carboxamides with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, highlights a potential application in neglected tropical diseases. acs.orgnih.gov

Opportunities for Scaffold Modification and Diversification

The indole-2-carboxamide scaffold is highly amenable to chemical modification, offering numerous opportunities to fine-tune its biological activity, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies on related compounds provide a roadmap for the rational design of novel this compound derivatives. nih.govnih.govrsc.org

Key areas for modification include:

The Carboxamide Side Chain: Alterations to the amine portion of the carboxamide have been shown to significantly impact activity. Exploring a diverse range of aliphatic and aromatic substituents can modulate potency and target selectivity. acs.org For instance, reversing the amide bond or introducing non-classical isosteres like sulfonamides could lead to novel pharmacological profiles. acs.orgnih.gov

The Indole (B1671886) Ring: Substitutions at other positions of the indole core, in addition to the 7-fluoro group, can influence the electronic and steric properties of the molecule. For example, the introduction of small, electron-donating groups at the 5-position has been shown to be favorable for anti-parasitic activity. acs.orgnih.gov

The Indole Nitrogen: N-alkylation or N-arylation of the indole nitrogen can alter the molecule's conformation and hydrogen bonding capacity, potentially leading to improved potency or metabolic stability. nih.gov

Bioisosteric Replacement: Replacing the indole core with other heterocyclic systems, such as azaindoles or benzofurans, could lead to compounds with improved properties while retaining the key pharmacophoric features. acs.org

The synthesis of polycyclic fused indole molecules using indole-2-carboxamide as a precursor presents another avenue for creating structurally diverse and complex chemical entities with potentially novel biological activities. rsc.org

Integration with Emerging Technologies in Chemical Biology

The advancement of chemical biology tools and technologies offers exciting prospects for accelerating research on this compound.

Computational Modeling: Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, pharmacophore modeling, and molecular dynamics (MD) simulations can be employed to better understand the SAR of this compound class and to guide the design of more potent and selective analogs. mdpi.com Molecular docking studies can predict the binding modes of these compounds with their biological targets, providing insights into the key interactions that drive activity. mdpi.comresearchgate.net

Chemical Probes: The development of photoactivatable derivatives of this compound, incorporating functionalities like benzophenones or azides, can be used for photoaffinity labeling studies. nih.gov These probes would enable the identification and characterization of the specific binding sites of these molecules on their protein targets, which is crucial for understanding their mechanism of action. nih.gov

High-Throughput Screening: Phenotypic screening of a library of diversified this compound analogs against a wide range of cell-based assays can help to identify novel biological activities and therapeutic applications. nih.gov

Challenges and Future Directions in Mechanistic Understanding

A key challenge in the development of this compound-based therapeutics is the elucidation of their precise mechanism of action. While the molecular targets for some indole-2-carboxamides have been identified (e.g., MmpL3, CB1 receptor), the exact mechanism for many of their observed biological effects remains unknown. nih.govnih.gov

Future research should focus on:

Target Identification and Validation: Utilizing chemical proteomics and other advanced techniques to identify the direct binding partners of this compound in relevant biological systems.

Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their protein targets will provide invaluable insights into the molecular basis of their activity and guide further optimization efforts.

Systems Biology Approaches: Transcriptional analysis and other 'omics' technologies can help to understand the downstream cellular pathways that are modulated by these compounds, providing a more comprehensive picture of their biological effects. nih.gov

Potential for Collaborative Research Initiatives

The multifaceted nature of research on this compound, spanning from synthetic chemistry to diverse areas of biology, makes it an ideal candidate for collaborative research initiatives. The Drugs for Neglected Diseases initiative's (DNDi) Lead Optimization Latin America (LOLA) consortium serves as a model for how organized networks of academic and research institutions can leverage their collective expertise and resources to advance drug discovery for diseases that disproportionately affect developing countries. acs.orgnih.gov

Similar collaborative efforts could be established to explore the full therapeutic potential of this compound and related compounds. Such initiatives could bring together experts in medicinal chemistry, pharmacology, computational biology, and various disease areas to accelerate the translation of basic research findings into clinical applications.

Q & A

Q. Basic Approach

  • Standardized assays : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity using Mycobacterium tuberculosis H37Rv).
  • Structural validation : Confirm compound identity via HRMS and 1H/13C^{1}\text{H}/^{13}\text{C} NMR to rule out impurities .

Q. Advanced Analysis

  • SAR studies : Compare activities of analogs (e.g., 5-fluoro vs. 7-fluoro derivatives) to isolate positional effects.
  • Mechanistic profiling : Use photoaffinity labeling (e.g., azide-functionalized analogs) to identify binding targets and differentiate on-target vs. off-target effects .
  • Meta-analysis : Cross-reference PubChem and Reaxys databases to identify outliers in reported IC50_{50} values .

What methodologies are recommended for characterizing the physicochemical properties of this compound?

Q. Basic Characterization

  • Solubility : Determine in DMSO, ethanol, and PBS using UV-Vis spectroscopy.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pKa : Use potentiometric titration or capillary electrophoresis .

Q. Advanced Techniques

  • Crystallography : Obtain single-crystal X-ray structures to analyze hydrogen-bonding networks and confirm tautomeric forms.
  • Computational prediction : Estimate logP and solubility parameters via COSMO-RS or Schrödinger’s QikProp .

How can researchers design experiments to evaluate the anti-mycobacterial activity of this compound?

Q. Basic Protocol

  • In vitro testing : Use microplate Alamar Blue assays (MABA) against M. tuberculosis H37Rv.
  • Dose-response curves : Test concentrations from 0.1–100 µM; calculate MIC90_{90} and IC50_{50}.
  • Cytotoxicity : Parallel testing in Vero or HepG2 cells to assess selectivity .

Q. Advanced Design

  • Resistance studies : Serial passage assays to identify mutations in target enzymes (e.g., InhA or KasA).
  • Synergy testing : Combine with first-line drugs (e.g., isoniazid) to evaluate additive or synergistic effects .

What strategies improve the metabolic stability of this compound derivatives?

Q. Basic Modifications

  • Block labile sites : Replace metabolically unstable groups (e.g., methyl ester hydrolysis) with bioisosteres like trifluoromethyl.
  • Prodrug design : Introduce phosphate or ester prodrug moieties to enhance bioavailability .

Q. Advanced Approaches

  • In silico metabolism prediction : Use ADMET Predictor or MetaSite to identify CYP450 oxidation hotspots.
  • Isotope labeling : Synthesize 14C^{14}\text{C}-labeled analogs for in vivo metabolite profiling .

How should researchers address discrepancies in reported receptor binding affinities for fluorinated indole carboxamides?

Q. Basic Troubleshooting

  • Binding assay standardization : Use consistent buffer systems (e.g., Tris-HCl vs. HEPES) and control for ionic strength.
  • Radioligand validation : Confirm purity of 3H^{3}\text{H}- or 125I^{125}\text{I}-labeled probes via radio-HPLC .

Q. Advanced Resolution

  • Cryo-EM/SPR : Resolve binding modes using structural biology techniques.
  • Machine learning : Train models on published Ki values to identify assay-specific biases .

What are the best practices for storing this compound to ensure long-term stability?

  • Storage conditions : Store at −20°C under argon in amber vials to prevent photodegradation.
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) and reconstitute fresh before use.
  • Stability monitoring : Perform annual HPLC-UV checks for degradation products (e.g., hydrolyzed carboxylic acid) .

How can computational tools aid in optimizing the synthetic yield of this compound?

  • Retrosynthesis planning : Use AI-driven platforms (e.g., Chematica) to identify high-yield routes from commercial precursors.
  • Reaction optimization : Apply DoE (Design of Experiments) to variables like temperature, solvent ratio, and catalyst loading.
  • Kinetic modeling : Predict rate-limiting steps using software like Kinetiscope .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.